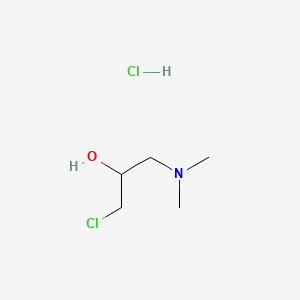

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride

Descripción

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS: 51583-51-8) is a quaternary ammonium salt characterized by a hydroxypropyl backbone substituted with a chlorine atom and a dimethylamine group. It is synthesized via the reaction of epichlorohydrin with dimethylamine hydrochloride under controlled conditions, yielding high-purity crystalline products (80–97% efficiency) . This compound is industrially significant due to its role in forming cross-linking networks in adhesives and polymer matrices, where it reacts with functional groups in proteins or polysaccharides to enhance material stability .

Propiedades

IUPAC Name |

1-chloro-3-(dimethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDHZGMNEDEKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CCl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (N-(3-CDHP)DMA.HCl) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

N-(3-CDHP)DMA.HCl features a dimethylamine moiety attached to a 3-chloropropanol chain, which includes a hydroxyl group at the second carbon and a chlorine atom at the third carbon. The presence of the hydrochloride group imparts a positive charge, enhancing its solubility in aqueous environments and facilitating interaction with biological macromolecules.

Biological Activity Overview

The biological activity of N-(3-CDHP)DMA.HCl can be categorized into several key areas:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism typically involves disruption of microbial cell membranes, leading to cell lysis. Studies have reported minimum inhibitory concentrations (MICs) ranging from 250 to 500 µg/mL against both Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : Research indicates that N-(3-CDHP)DMA.HCl demonstrates cytotoxic effects against certain cancer cell lines. This property suggests its potential use in therapeutic contexts, particularly in targeting cancer cells while sparing normal cells.

- Interaction with Biological Macromolecules : The compound can interact with proteins and nucleic acids, potentially altering their conformation or facilitating the uptake of therapeutic agents into cells. Such interactions are crucial for understanding its bioactivity and optimizing medicinal applications.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of N-(3-CDHP)DMA.HCl against various pathogens. The results indicated that:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 400 |

These findings highlight the compound's broad-spectrum antimicrobial activity, making it suitable for applications in disinfectants and antiseptics .

Cytotoxicity Assessment

In vitro assays conducted on human lung fibroblast cell lines revealed that N-(3-CDHP)DMA.HCl has an IC50 value indicating low toxicity at therapeutic concentrations. The cytotoxicity profile suggests that while the compound is effective against cancer cells, it remains relatively safe for normal cells:

| Cell Line | IC50 (µM) |

|---|---|

| Human lung fibroblasts | >1000 |

| Cancer cell line (A549) | 300 |

This differential toxicity underscores its potential as a chemotherapeutic agent with manageable side effects .

Mechanistic Insights

The mechanism of action for N-(3-CDHP)DMA.HCl involves:

- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular metabolism, such as histamine N-methyltransferase (HNMT), which may contribute to its therapeutic effects against certain diseases .

Aplicaciones Científicas De Investigación

Antimicrobial Agent

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride has been extensively studied for its antimicrobial properties. It is utilized in disinfectants and antiseptics due to its effectiveness against a wide range of bacteria and fungi. Research indicates that the compound interacts with biological molecules such as proteins and nucleic acids, which may influence its antimicrobial efficacy .

Emulsifying Agent

The compound serves as an emulsifying agent in various formulations. Its cationic nature allows it to stabilize emulsions, making it useful in the production of cosmetics, food products, and pharmaceuticals .

Intermediate in Organic Synthesis

This compound acts as an important intermediate in the synthesis of cationic derivatives of polyhydroxy compounds like starch and cellulose. These derivatives have applications in paper manufacturing and textile processing .

Research on Biological Interactions

Studies are ongoing regarding the interactions of this compound with various biological systems. Understanding these interactions can lead to advancements in drug delivery systems and therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition zones compared to control groups, showcasing its potential as an effective disinfectant .

Case Study 2: Emulsification Properties

In another investigation, the compound was tested as an emulsifying agent in cosmetic formulations. The results demonstrated improved stability and texture compared to formulations without the compound, indicating its utility in product development .

Comparación Con Compuestos Similares

N-(2-Chloropropyl)dimethylamine Hydrochloride (CAS: 4584-49-0)

- Structural Differences : Lacks the hydroxyl group at the 2-position of the propyl chain, replacing it with a chlorine atom at the 2-position.

- Synthesis : Prepared via alkylation of dimethylamine with 2-chloropropyl chloride, followed by hydrochlorination .

- Applications : Primarily used as a pharmaceutical intermediate for antihistamines (e.g., brompheniramine, chlorpheniramine) .

- Physicochemical Properties :

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride (CAS: 5407-04-5)

- Synthesis : Derived from the hydrochlorination of 3-chloro-N,N-dimethylpropylamine .

- Applications : Used in organic synthesis and as a precursor for surfactants.

- Physicochemical Properties :

- Molecular Weight: 158.07 g/mol

- Key Difference: The terminal chlorine and lack of hydroxyl group limit its reactivity in polymer applications compared to the target compound.

2-(N,N-Diethylamino)ethyl Chloride Hydrochloride (CAS: 869-24-9)

- Structural Differences : Features a diethylamine group and a shorter ethyl chain instead of a hydroxypropyl backbone.

- Synthesis: Produced via hydrochlorination of 2-(N,N-diethylamino)ethyl chloride .

- Applications : Intermediate in synthesizing anticholinergic agents and muscle relaxants.

- Physicochemical Properties :

- Molecular Weight: 172.10 g/mol

- Key Difference: The ethyl substituents and shorter chain reduce steric hindrance, making it more reactive in nucleophilic substitutions.

Comparative Analysis Table

Research Findings and Key Differences

Reactivity: The hydroxyl group in N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride enhances its ability to form hydrogen bonds, critical for cross-linking in adhesives. This contrasts with non-hydroxylated analogs like N-(2-Chloropropyl)dimethylamine HCl, which are more suited for alkylation reactions .

Thermal Stability : The melting point of N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl is expected to be lower than N-(2-Chloropropyl)dimethylamine HCl (187–190°C) due to the hydroxyl group’s influence on crystal packing .

Biological Activity: Compounds like 2-(N,N-Diethylamino)ethyl chloride HCl exhibit higher bioavailability in pharmaceutical applications, whereas the target compound’s hydroxyl group limits membrane permeability .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride with high purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between epichlorohydrin and dimethylamine hydrochloride in an organic solvent. Key parameters include:

- Temperature : 0–50°C (optimal range for minimizing side reactions) .

- Solvent Selection : Polar aprotic solvents (e.g., ethanol) enhance reactivity and product crystallinity .

- Stoichiometry : A 1:1 molar ratio of epichlorohydrin to dimethylamine hydrochloride minimizes unreacted starting materials .

- Yield : Reported yields vary between 80–97% depending on reaction time and solvent purity . Post-synthesis purification via recrystallization from n-hexane/acetone improves purity (>98%) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies structural integrity (e.g., δ 3.5–4.0 ppm for CH₂Cl groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) quantifies purity and detects hydrolysis by-products .

- Mass Spectrometry : ESI-MS confirms molecular weight ([M+H⁺]⁺ at m/z ≈ 196.7) .

- Elemental Analysis : Validates Cl⁻ content (theoretical: ~28% Cl) .

Q. What are effective purification methods post-synthesis?

Methodological Answer:

- Recrystallization : Use acetone/n-hexane (1:3 v/v) to isolate crystalline product .

- Column Chromatography : Silica gel (60–120 mesh) with chloroform/methanol (9:1) removes polar impurities .

- Drying : Vacuum drying at 40°C for 12 hours ensures anhydrous product .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Hydrolysis accelerates under alkaline conditions (pH > 9), forming 2-hydroxypropyl derivatives. Acidic conditions (pH 3–6) stabilize the chloro group .

- Thermal Stability : Decomposition occurs above 120°C, releasing HCl. Store at 2–8°C in inert atmospheres .

- Kinetic Studies : Monitor degradation via Arrhenius plots (activation energy ≈ 65 kJ/mol) using HPLC .

Q. What are the mechanistic pathways in its reaction with epichlorohydrin?

Methodological Answer:

- Step 1 : Epichlorohydrin’s epoxide ring opens via nucleophilic attack by dimethylamine, forming a secondary alcohol intermediate .

- Step 2 : Intramolecular SN2 displacement of the hydroxyl group by Cl⁻ yields the quaternary ammonium product.

- Side Reactions : Competing hydrolysis (in aqueous media) generates glycerol derivatives. Use anhydrous solvents to suppress this pathway .

Q. How to address discrepancies in reported yields (80–97% vs. 84%) across synthesis protocols?

Methodological Answer:

- Solvent Purity : Trace water in ethanol reduces yields by promoting hydrolysis. Use molecular sieves for solvent drying .

- Reaction Time : Extended reaction times (>24 hours) at 50°C improve conversion but risk thermal degradation .

- Catalyst Use : Adding catalytic K₂CO₃ (1 mol%) enhances nucleophilicity of dimethylamine, increasing yield to >90% .

Q. How is this compound applied in synthesizing surfactants or modifying polymers?

Methodological Answer:

- Surfactant Synthesis : React with fatty amines (e.g., laurylamine) to form cationic surfactants (e.g., lauryldimethylammonium chlorides) with enhanced antimicrobial activity .

- Polymer Modification : Graft onto cellulose via nucleophilic substitution, improving hydrophobicity and thermal stability .

- Gemini Surfactants : Use as a precursor for dissymmetric bis-quaternary ammonium salts with imidazoline rings, optimizing micelle formation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : Airtight containers in cool, dry conditions to prevent hygroscopic clumping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.